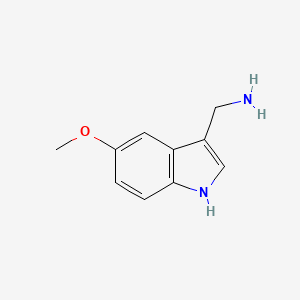

(5-methoxy-1H-indol-3-yl)methanamine

Descripción general

Descripción

(5-methoxy-1H-indol-3-yl)methanamine is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include (5-methoxy-1h-indol-3-yl)methanamine, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been found to influence a broad range of biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 17622 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The broad-spectrum biological activities of indole derivatives suggest that the compound may have diverse effects at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

(5-methoxy-1H-indol-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of MAO activity, resulting in increased levels of monoamines such as serotonin and dopamine . Additionally, this compound can bind to serotonin receptors, influencing serotonin signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the serotonin receptor 5-HT2A, leading to changes in intracellular calcium levels and subsequent activation of downstream signaling pathways . This compound also affects gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein), which plays a crucial role in regulating genes involved in neuronal plasticity and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active site of MAO, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which can enhance mood and cognitive function. Additionally, this compound can activate serotonin receptors, leading to the activation of downstream signaling pathways that regulate various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and downregulation. These changes can impact the efficacy of the compound in modulating cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and mood by increasing levels of monoamines such as serotonin and dopamine . At high doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the overstimulation of serotonin receptors and the accumulation of reactive metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by MAO, which converts it into its corresponding aldehyde and subsequently into its carboxylic acid . This compound can also undergo O-demethylation, resulting in the formation of 5-hydroxy-1H-indol-3-yl)methanamine. These metabolic transformations can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its overall biological activity.

Actividad Biológica

(5-Methoxy-1H-indol-3-yl)methanamine is an organic compound belonging to the indole family, characterized by a methoxy group at the 5-position and a methanamine group attached to the indole structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is , with a molecular weight of approximately 176.22 g/mol. The presence of the methoxy group enhances its solubility and reactivity, influencing its biological interactions.

Indole derivatives, including this compound, are known to interact with various biological targets. They typically exhibit:

- Nucleophilic substitution : Due to the amino group.

- Electrophilic aromatic substitution : Related to the indole moiety.

These interactions can lead to alterations in cellular processes, potentially affecting biochemical pathways associated with inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Similar compounds have shown significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans.

- For instance, derivatives based on the indole structure have been reported with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA .

- Cytotoxicity :

-

Enzyme Inhibition :

- Indole derivatives are known to inhibit enzymes involved in inflammatory processes and cancer development, suggesting potential therapeutic applications in oncology.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various indole derivatives, including this compound. The findings revealed that compounds with halogen substitutions at specific positions exhibited enhanced activity against resistant bacterial strains. The optimal structural modifications were identified for maximizing efficacy while minimizing cytotoxicity .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on understanding the SAR of this compound analogs revealed that modifications at the methoxy position significantly affected binding affinity and biological activity. Compounds retaining the methoxy group at the 5-position showed superior interaction profiles compared to their counterparts .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| (1-Methyl-1H-indol-3-yl)methanamine | Methyl group at the 1-position | Different pharmacological profile | Moderate antibacterial activity |

| (5-Hydroxyindole) | Hydroxy group at the 5-position | Increased solubility | Enhanced antifungal properties |

| (5-Bromoindole) | Bromine substitution at the 5-position | Enhanced reactivity in electrophilic substitution | Higher potency against MRSA |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of (5-methoxy-1H-indol-3-yl)methanamine and its derivatives. For instance, compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. One study reported that certain derivatives exhibited IC values as low as 0.34 µM against MCF-7 cells, indicating strong potential for development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. A study demonstrated that derivatives of this compound exhibited superior antibacterial potency compared to standard antibiotics like ampicillin, particularly against resistant strains such as MRSA and Pseudomonas aeruginosa. The most active compounds showed a higher degree of antifungal activity than conventional antifungals like bifonazole and ketoconazole .

Melatonin Receptor Ligands

This compound serves as a precursor for synthesizing melatonin receptor ligands. The structural similarity to melatonin allows it to interact with melatonin receptors, potentially leading to therapeutic applications in sleep disorders and circadian rhythm regulation .

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation of various indole derivatives, researchers synthesized several compounds based on this compound. These compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that some derivatives not only inhibited cell growth but also induced apoptosis in a dose-dependent manner, highlighting their potential as chemotherapeutic agents.

Case Study 2: Antimicrobial Screening

A systematic screening of this compound derivatives was conducted against a panel of bacterial and fungal pathogens. The results revealed that certain derivatives were significantly more effective than existing treatments, suggesting a promising avenue for developing new antimicrobial agents .

Data Tables

Propiedades

IUPAC Name |

(5-methoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHOMULUOHSWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563182 | |

| Record name | 1-(5-Methoxy-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60523-82-2 | |

| Record name | 1-(5-Methoxy-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.